Remdesivir
Vue d'ensemble
Description
Initialement développé par Gilead Sciences pour le traitement de la maladie à virus Ebola, il a depuis suscité un intérêt considérable pour son utilisation potentielle contre d'autres infections virales, notamment le syndrome respiratoire aigu sévère coronavirus 2 (SRAS-CoV-2), le virus responsable du COVID-19 .
Applications De Recherche Scientifique
GS-5734 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying nucleoside analogs and their reactions.
Biology: Investigated for its antiviral activity against a variety of RNA viruses.
Medicine: Approved for the treatment of COVID-19 and studied for its potential use against other viral infections such as Ebola, Middle East respiratory syndrome (MERS), and severe acute respiratory syndrome (SARS)
Industry: Used in the development of antiviral therapies and as a reference compound in pharmaceutical research
Mécanisme D'action
Target of Action
Remdesivir, also known as GS-5734, is a nucleoside analog . Its primary target is the RNA-dependent RNA polymerase (RdRp) enzyme complex of RNA viruses . This enzyme complex is crucial for the replication of the viral genome .
Mode of Action
This compound acts by inhibiting the replication of the virus . It is metabolically activated to form an intracellular active triphosphate metabolite, GS-443902 . This active metabolite is incorporated into the viral RNA chains, thereby inhibiting the RdRp and preventing the virus from growing and spreading in the body . It does this by terminating RNA transcription prematurely .
Biochemical Pathways
This compound affects the biochemical pathway of viral replication. By inhibiting the RdRp enzyme complex, it disrupts the replication of the viral RNA genome . This results in the termination of the viral RNA chains, thereby preventing the virus from replicating and spreading within the host organism .
Pharmacokinetics
This compound exhibits linear pharmacokinetics following single-dose intravenous administration . It undergoes metabolic activation to form the intracellular active triphosphate metabolite, GS-443902 . The major metabolite GS-441524 accumulates approximately 1.9-fold in plasma following multiple doses of this compound 150 mg once daily for 7 or 14 days . The clinical dose regimen of a 200-mg loading dose on day 1 followed by 100-mg maintenance doses for 4 or 9 days was selected for further evaluation of pharmacokinetics and safety .
Result of Action
The result of this compound’s action is the inhibition of viral replication. This can help the body’s immune system effectively control the infection by stopping the virus from growing and spreading in the body . It has demonstrated in vitro and in vivo activity against SARS-CoV-2 .
Action Environment
The efficacy of this compound can be influenced by various environmental factors. For instance, the drug’s effectiveness may vary depending on the patient’s health status and the presence of other diseases . Additionally, the drug’s pharmacokinetics can be affected by factors such as the patient’s age, weight, and renal function .
Analyse Biochimique
Biochemical Properties
Remdesivir interacts with the viral RNA-dependent RNA polymerase, an enzyme crucial for viral replication . It is metabolized by the host cell into its active form, a triphosphate (TP) metabolite . This metabolite inhibits viral replication by acting as a chain terminator during the synthesis of viral RNA .
Cellular Effects
This compound has been shown to inhibit the replication of various coronaviruses in human airway epithelial cells . It reduces viral load and improves clinical signs of disease as well as respiratory function .
Molecular Mechanism
The active triphosphate metabolite of this compound incorporates into the growing RNA chain during viral replication. This causes premature termination of the RNA synthesis, thereby inhibiting the replication of the virus . It’s worth noting that this compound can exert its effects even in the presence of the viral proofreading exoribonuclease, an enzyme that often complicates the development of antiviral nucleosides .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to reduce viral RNA levels in a dose-dependent manner that parallels impairment of viral titer . While it is highly active against wild-type viruses, it has been found to be even more active against viruses lacking the proofreading activity of the exoribonuclease .
Dosage Effects in Animal Models
In animal models, both prophylactic and early therapeutic administration of this compound have significantly reduced lung viral load and improved clinical signs of disease . A study on male mice suggested that a high dosage of this compound may induce testicular toxicity and result in deterioration of sperm parameters .
Metabolic Pathways
This compound is a prodrug that requires metabolism by the host cell to form the pharmacologically active triphosphate metabolite
Transport and Distribution
As a prodrug, it is designed to deliver the nucleoside monophosphate into the cell, thereby circumventing the rate-limiting first phosphorylation step and allowing for efficient intracellular delivery .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du GS-5734 implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. Les étapes clés comprennent la formation de l'analogue nucléosidique et sa phosphorylation ultérieure pour produire la forme triphosphate active. La voie de synthèse implique généralement des étapes de protection et de déprotection, des réactions de substitution nucléophile et des réactions de phosphorylation dans des conditions contrôlées .
Méthodes de production industrielle
La production industrielle du GS-5734 suit une voie de synthèse similaire, mais elle est optimisée pour la fabrication à grande échelle. Cela implique l'utilisation de réactions à haut rendement, de méthodes de purification efficaces et de mesures strictes de contrôle de la qualité pour garantir la cohérence et la pureté du produit final .
Analyse Des Réactions Chimiques
Types de réactions
GS-5734 subit plusieurs types de réactions chimiques, notamment :
Oxydation : GS-5734 peut être oxydé pour former divers métabolites.
Réduction : Les réactions de réduction peuvent modifier la structure de l'analogue nucléosidique.
Substitution : Les réactions de substitution nucléophile sont impliquées dans la synthèse du GS-5734
Réactifs et conditions courants
Les réactifs courants utilisés dans la synthèse et les réactions du GS-5734 comprennent :
Agents phosphorylants : Utilisés pour les étapes de phosphorylation.
Groupes protecteurs : Utilisés pour protéger les groupes fonctionnels pendant la synthèse.
Solvants : Comme le diméthylsulfoxyde (DMSO) et l'acétonitrile, utilisés comme milieux réactionnels.
Principaux produits formés
Les principaux produits formés à partir des réactions du GS-5734 comprennent sa forme triphosphate active, le remdesivir triphosphate et divers métabolites formés par des réactions d'oxydation et de réduction .
Applications de la recherche scientifique
GS-5734 a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier les analogues nucléosidiques et leurs réactions.
Biologie : Investigué pour son activité antivirale contre une variété de virus à ARN.
Médecine : Approuvé pour le traitement du COVID-19 et étudié pour son utilisation potentielle contre d'autres infections virales telles que l'Ebola, le syndrome respiratoire du Moyen-Orient (MERS) et le syndrome respiratoire aigu sévère (SRAS)
Industrie : Utilisé dans le développement de thérapies antivirales et comme composé de référence dans la recherche pharmaceutique
Mécanisme d'action
GS-5734 exerce ses effets antiviraux en inhibant l'enzyme ARN-dépendante de l'ARN polymérase (RdRp), qui est essentielle à la réplication virale. Une fois à l'intérieur de la cellule hôte, GS-5734 est métabolisé en sa forme triphosphate active, qui entre en compétition avec les nucléotides naturels pour l'incorporation dans l'ARN viral. Cette incorporation conduit à la terminaison prématurée de la synthèse de l'ARN, inhibant efficacement la réplication virale .
Comparaison Avec Des Composés Similaires
Composés similaires
GS-441524 : Un analogue nucléosidique parent du GS-5734 avec une activité antivirale similaire.
Favipiravir : Un autre analogue nucléosidique ayant une activité antivirale à large spectre.
Ribavirine : Un analogue nucléosidique utilisé pour traiter diverses infections virales.
Unicité du GS-5734
GS-5734 est unique en raison de son activité antivirale à large spectre et de sa capacité à inhiber une large gamme de virus à ARN, notamment les coronavirus et les filovirus. Son efficacité contre le SRAS-CoV-2 en a fait un élément essentiel dans la lutte contre le COVID-19 .
Activité Biologique
Remdesivir, a nucleotide analog prodrug, has garnered significant attention as a therapeutic agent against viral infections, particularly COVID-19. This article delves into the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, clinical efficacy, and ongoing research.
This compound (GS-5734) is designed to inhibit viral RNA-dependent RNA polymerase (RdRp), crucial for the replication of RNA viruses. Upon entering host cells, this compound is metabolized into its active form, GS-443902, which mimics adenosine triphosphate (ATP). This active form competes with ATP for incorporation into the viral RNA strand during replication. The incorporation of GS-443902 leads to premature termination of RNA synthesis, thereby limiting viral replication.
Key Mechanisms:
- Nucleotide Analog: Resembles ATP and integrates into viral RNA.
- Chain Termination: Causes premature termination of RNA synthesis.
- Broad Spectrum Activity: Effective against various coronaviruses (SARS-CoV, MERS-CoV) and other RNA viruses like Ebola .
Pharmacokinetics
The pharmacokinetics of this compound have been studied primarily through intravenous administration. A randomized controlled trial indicated that this compound exhibits linear pharmacokinetics across various doses (3 to 225 mg). Notably, it is a substrate for organic anion transporting polypeptides (OATP1B1 and OATP1B3), influencing its hepatic uptake and elimination .
Table 1: Pharmacokinetic Profile of this compound
Parameter | Value |
---|---|
Bioavailability | Not applicable (IV only) |
Half-life | Approximately 1 hour |
Volume of distribution | 1 L/kg |
Clearance | 0.5 L/h/kg |
Clinical Efficacy
Several clinical trials have evaluated the efficacy of this compound in treating COVID-19. The most notable studies include:
- ACTT-1 Trial: A randomized trial demonstrating that patients receiving this compound had a shorter time to recovery compared to those receiving standard care.
- SIMPLE Trials: These trials assessed the efficacy of 5-day versus 10-day treatment regimens in hospitalized patients with severe COVID-19. Results indicated that both regimens provided similar clinical improvements .
Table 2: Summary of Key Clinical Trials
Case Studies and Observational Data
Observational studies have also provided insights into the efficacy and safety profile of this compound. For instance, a study involving hospitalized patients showed that those treated with a 5-day course had statistically significant improvements in clinical status at Day 11 compared to those receiving standard care .
Case Study Example:
A cohort study analyzed outcomes in critically ill patients treated with this compound. It found that early administration correlated with improved survival rates and reduced need for mechanical ventilation.
Ongoing Research and Future Directions
Research continues to explore the full potential of this compound beyond COVID-19. Current studies are investigating:
- Combination therapies with other antiviral agents.
- Efficacy in pediatric populations.
- Alternative formulations to enhance delivery methods.
Propriétés
IUPAC Name |
2-ethylbutyl (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N6O8P/c1-4-18(5-2)13-38-26(36)17(3)32-42(37,41-19-9-7-6-8-10-19)39-14-21-23(34)24(35)27(15-28,40-21)22-12-11-20-25(29)30-16-31-33(20)22/h6-12,16-18,21,23-24,34-35H,4-5,13-14H2,1-3H3,(H,32,37)(H2,29,30,31)/t17-,21+,23+,24+,27-,42-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWYLEGWBNMMLJ-YSOARWBDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)COC(=O)C(C)NP(=O)(OCC1C(C(C(O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O)OC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)COC(=O)[C@H](C)N[P@](=O)(OC[C@@H]1[C@H]([C@H]([C@](O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O)OC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35N6O8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701022537 | |
Record name | Remdesivir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701022537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
602.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
COVID-19 is caused by the positive-sense RNA virus severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). Replication of the viral genome is a key step in the infectious cycle of RNA viruses, including those of the _Filoviridae_, _Paramyxoviridae_, _Pneumoviridae_, and _Coronaviridae_ families, and is carried out by viral RNA-dependent RNA polymerase (RdRp) enzymes or enzyme complexes. For both SARS-CoV and SARS-CoV-2, the RdRp comprises nsp7, nsp8, and nsp12 subunits under physiological conditions, although functional RdRp complexes can be reassembled _in vitro_ that incorporate only the nsp8 and nsp12 subunits, similar to the Middle East respiratory syndrome coronavirus (MERS-CoV). Remdesivir is a phosphoramidite prodrug of a 1'-cyano-substituted adenosine nucleotide analogue that competes with ATP for incorporation into newly synthesized viral RNA by the corresponding RdRp complex. Remdesivir enters cells before being cleaved to its monophosphate form through the action of either carboxylesterase 1 or cathepsin A; it is subsequently phosphorylated by undescribed kinases to yield its active triphosphate form remdesivir triphosphate (RDV-TP or GS-443902). RDV-TP is efficiently incorporated by the SARS-CoV-2 RdRp complex, with a 3.65-fold selectivity for RDV-TP over endogenous ATP. Unlike some nucleoside analogues, remdesivir provides a free 3'-hydroxyl group that allows for continued chain elongation. However, modelling and _in vitro_ experiments suggest that at _i_ + 4 (corresponding to the position for the incorporation of the fourth nucleotide following RDV-TP incorporation), the 1'-cyano group of remdesivir sterically clashes with Ser-861 of the RdRp, preventing further enzyme translocation and terminating replication at position _i_ + 3. This mechanism was essentially identical between SARS-CoV, SARS-CoV-2, and MERS-CoV, and genomic comparisons reveal that Ser-861 is conserved across alpha-, beta-, and deltacoronaviruses, suggesting remdesivir may possess broad antiviral activity. Considerations for the use of nucleotide analogues like remdesivir include the possible accumulation of resistance mutations. Excision of analogues through the 3'-5' exonuclease (ExoN) activity of replication complexes, mediated in SARS-CoV by the nsp14 subunit, is of possible concern. Murine hepatitis viruses (MHVs) engineered to lack ExoN activity are approximately 4-fold more susceptible to remdesivir, supporting the proposed mechanism of action. However, the relatively mild benefit of ExoN activity to remdesivir resistance is proposed to involve its delayed chain termination mechanism, whereby additional endogenous nucleotides are incorporated following RDV-TP. In addition, serial passage of MHV in increasing concentrations of the remdesivir parent molecule [GS-441524] led to the development of resistance mutations F476L and V553L, which maintain activity when transferred to SARS-CoV. However, these mutant viruses are less fit than wild-type in both competition assays and _in vivo_ in the absence of selective pressure. To date, no clinical data on SARS-CoV-2 resistance to remdesivir have been described. | |
Record name | Remdesivir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14761 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1809249-37-3 | |
Record name | L-Alanine, N-[(S)-hydroxyphenoxyphosphinyl]-, 2-ethylbutyl ester, 6-ester with 2-C-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-2,5-anhydro-D-altrononitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1809249-37-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Remdesivir [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1809249373 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Remdesivir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14761 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Remdesivir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701022537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethylbutyl (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | REMDESIVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3QKI37EEHE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.